Cas no 606489-56-9 (Methyl 3-hydroxy-2,4-dimethylpent-4-enoate)

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is a versatile ester compound featuring a hydroxyl group and an unsaturated alkene moiety within its structure. Its key advantages include its utility as an intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and fragrances. The presence of both hydroxyl and ester functional groups allows for further derivatization, enabling tailored modifications for specific applications. The compound’s unsaturated bond offers reactivity for cross-coupling or polymerization reactions. Its well-defined structure and stability under controlled conditions make it a reliable choice for research and industrial processes requiring precise molecular frameworks.
Methyl 3-hydroxy-2,4-dimethylpent-4-enoate structure
606489-56-9 structure
Product Name:Methyl 3-hydroxy-2,4-dimethylpent-4-enoate
CAS No:606489-56-9
MF:C8H14O3
MW:158.194962978363
CID:5707652
PubChem ID:13152659
Update Time:2025-10-29

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate Chemical and Physical Properties

Names and Identifiers

    • AKOS015380058
    • EN300-1296850
    • 606489-56-9
    • methyl 3-hydroxy-2,4-dimethylpent-4-enoate
    • methyl3-hydroxy-2,4-dimethylpent-4-enoate
    • Methyl 3-hydroxy-2,4-dimethylpent-4-enoate
    • Inchi: 1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h6-7,9H,1H2,2-4H3
    • InChI Key: KXKXNCOMNMEEBL-UHFFFAOYSA-N
    • SMILES: OC(C(=C)C)C(C(=O)OC)C

Computed Properties

  • Exact Mass: 158.094294304g/mol
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.5Ų

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Additional information on Methyl 3-hydroxy-2,4-dimethylpent-4-enoate

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate (CAS No. 606489-56-9): A Comprehensive Overview

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate, identified by its CAS number 606489-56-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique molecular structure that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.

The molecular formula of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is C9H14O3, reflecting its composition of nine carbon atoms, fourteen hydrogen atoms, and three oxygen atoms. The presence of hydroxyl and carbonyl functional groups makes this compound a versatile intermediate in organic synthesis. Specifically, the hydroxyl group at the third carbon position and the ester group at the terminal carbon contribute to its reactivity and potential utility in various chemical transformations.

In recent years, the study of polyfunctionalized aliphatic esters has seen considerable growth due to their broad spectrum of biological activities. Methyl 3-hydroxy-2,4-dimethylpent-4-enoate has been explored for its role in synthesizing complex molecules that mimic natural products and bioactive compounds. Its structural features make it a valuable building block for constructing more intricate scaffolds, which is particularly relevant in drug discovery efforts aimed at identifying novel therapeutic agents.

One of the most compelling aspects of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is its potential as a precursor for biologically active derivatives. Researchers have leveraged its reactive sites to develop compounds with anti-inflammatory, antimicrobial, and even anticancer properties. For instance, modifications of the hydroxyl group can lead to glycosides or other sugar-derived molecules, which are known for their pharmacological significance. Similarly, the ester functionality can be further transformed into amides or other nitrogen-containing heterocycles, expanding its utility in medicinal chemistry.

The synthesis of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate typically involves multi-step organic reactions that highlight the compound's synthetic versatility. Common methodologies include condensation reactions with appropriate aldehydes or ketones followed by esterification steps. Advances in catalytic processes have also enabled more efficient and environmentally friendly routes to this compound, aligning with the growing emphasis on sustainable chemistry practices.

The chemical reactivity of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate allows for diverse functionalization strategies. For example, the hydroxyl group can undergo acylation or etherification reactions, while the double bond at the fourth carbon position can be used in cross-coupling reactions such as Suzuki or Heck couplings. These transformations open up numerous possibilities for creating structurally diverse derivatives with tailored biological properties.

In academic research, Methyl 3-hydroxy-2,4-dimethylpent-4-enoate has been utilized as a model compound to study reaction mechanisms and develop new synthetic protocols. Its well-defined structure provides a scaffold for investigating electronic effects and steric influences on reaction outcomes. Such studies contribute to the broader understanding of organic chemistry principles and can inform the design of more efficient synthetic routes for other complex molecules.

The pharmaceutical industry has also shown interest in exploring derivatives of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate. Its ability to serve as a precursor for bioactive compounds makes it a promising candidate for further development into lead compounds. High-throughput screening campaigns have been employed to identify novel derivatives with enhanced pharmacological properties. This approach underscores the importance of structural diversity in drug discovery efforts.

From an industrial perspective, the production of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate on a larger scale requires careful optimization to ensure cost-effectiveness and minimal environmental impact. Process chemists are continually refining synthetic routes to improve yields and reduce waste generation. Such efforts are critical in aligning chemical manufacturing practices with global sustainability goals.

The analytical characterization of Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is another area where advancements have been made. Modern spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC/MS), and infrared spectroscopy provide detailed insights into its molecular structure and purity. These tools are essential for ensuring that synthesized compounds meet stringent quality standards before they are used in further research or development.

The future prospects for Methyl 3-hydroxy-2,4-dimethylpent-4-enoate are promising, given its versatility as a synthetic intermediate and its potential applications in drug discovery. Continued research into its derivatives will likely uncover new biological activities and expand its utility across multiple fields. As synthetic methodologies evolve, so too will our ability to harness this compound's potential effectively.

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